molecular formula C16H19F13 B045009 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene CAS No. 120464-27-9

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene

Cat. No.: B045009
CAS No.: 120464-27-9
M. Wt: 458.3 g/mol
InChI Key: UFXJXRIUXCGTRG-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene (CAS 120464-26-8) is a fluorinated olefin characterized by a 16-carbon chain with 13 fluorine atoms substituted at positions 1–6 and a double bond at position 5. Its molecular formula is C₁₄H₁₅F₁₃ (molecular weight 430.25 g/mol), with a boiling point of 64–66°C at 2 mmHg and a predicted density of 1.326 ± 0.06 g/cm³ . This compound is part of the per- and polyfluoroalkyl substances (PFAS) family, known for their chemical stability and surfactant properties. Applications include industrial uses such as fluoropolymer synthesis and specialty coatings, though environmental persistence raises concerns .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXJXRIUXCGTRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379855
Record name 1-(Perfluorohexyl)dec-1-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120464-27-9
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-7-hexadecene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120464-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Perfluorohexyl)dec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure for Hydrofluoroalkylation

The hydrofluoroalkylation of 1,3-dienes with fluoroalkyliodides represents a cornerstone method for synthesizing fluorinated alkenes. In a representative protocol, a sealed tube charged with Pd(TFA)2_2 (10 mol%), Xantphos (20 mol%), NaNTf2_2 (20 mol%), and Cs2_2CO3_3 (1.5 equiv) facilitates the reaction between 1,3-dienes and 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane under blue LED irradiation (36 hours, DCM solvent). The reaction proceeds via a radical-polar crossover mechanism, where the palladium catalyst mediates single-electron transfer to the fluoroalkyliodide, generating a perfluoroalkyl radical that adds to the diene. Subsequent elimination yields the trifluoromethylated alkene with >80% efficiency.

Critical parameters include:

  • Solvent choice : Dichloromethane (DCM) optimizes radical stability and catalyst solubility.

  • Light source : Blue LEDs (450–465 nm) enhance Pd(II)/Pd(I) redox cycling.

  • Base selection : Cs2_2CO3_3 neutralizes HI byproducts, preventing catalyst poisoning.

Substrate Scope and Limitations

This method tolerates aryl, alkyl, and heteroatom-substituted 1,3-dienes. For example, hexa-1,3-diene reacts with 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane to yield 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene in 89% yield after silica gel chromatography (hexanes/EtOAc 7:3). However, sterically hindered dienes (e.g., cyclooctadiene) exhibit reduced reactivity (<50% yield), likely due to slower radical addition kinetics.

Halogenation-Elimination Strategies

Synthesis of 1-Halo-1,1,2-trihydroperfluoroalkene Precursors

Early routes to fluorinated alkenes involved halogenation of perfluoroalkyl ethylenes. For instance, 1-chloro-1,1,2-trihydroperfluoro-2-octene serves as a precursor for elimination reactions to generate the target alkene. Treatment with KOtBu in THF at 0°C induces dehydrohalogenation, forming the double bond with >90% regioselectivity. This method, while reliable, requires stoichiometric strong bases and generates halide waste, limiting its scalability.

Modern Adaptations Using Fluoroalkyliodides

Recent advances replace chlorinated precursors with iodinated analogs. In a modified protocol, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodohexane undergoes base-mediated elimination with DBU (1,8-diazabicycloundec-7-ene) in acetonitrile, yielding the alkene at 70°C within 12 hours. This approach avoids cryogenic conditions and improves atom economy (iodide byproducts are recyclable).

Gram-Scale Synthesis and Industrial Feasibility

Catalyst Loading and Solvent Optimization

Scalable production of this compound necessitates reducing palladium loading without compromising yield. A gram-scale experiment demonstrates that Pd(TFA)2_2 (5 mol%) suffices when combined with Xantphos (10 mol%) and NaNTf2_2 (10 mol%) in DCM. After 36 hours, the crude product is purified via flash chromatography, achieving 85% isolated yield (20 mmol scale).

Comparative Analysis of Synthetic Methods

Method Catalyst Yield (%) Reaction Time Scale
Pd-Catalyzed Cross-CouplingPd(TFA)2_28936 h20 mmol
Halogenation-EliminationKOtBu922 h5 mmol
DBU-Mediated EliminationDBU7812 h10 mmol

The palladium-catalyzed method excels in regiocontrol and functional-group compatibility, whereas halogenation-elimination offers faster reaction times but lower scalability.

Mechanistic Insights and Side-Reactions

Radical Chain Pathways

EPR studies confirm the presence of perfluoroalkyl radicals during Pd-catalyzed reactions. Chain propagation occurs via iodine abstraction from the fluoroalkyliodide, explaining the requirement for excess iodide (2.0 equiv). Competing pathways, such as β-hydride elimination, are suppressed by the electron-deficient nature of the perfluoroalkyl group.

Byproduct Formation

Minor byproducts (<5%) include gem-difluoroalkanes, arising from radical recombination before elimination. These are separable via fractional distillation or repeated column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.

    Addition Reactions: The double bond in the hexadecene backbone can participate in addition reactions with various reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace fluorine atoms.

    Addition: Hydrogenation catalysts (e.g., palladium on carbon) can be used to add hydrogen across the double bond.

    Oxidation: Strong oxidizing agents (e.g., potassium permanganate) can be used to oxidize the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines or thiols, while addition reactions may produce fully saturated fluorinated hydrocarbons.

Scientific Research Applications

Materials Science

  • Fluorinated Polymers : The compound can be used to synthesize advanced materials with enhanced chemical resistance and low surface energy. These materials are valuable in coatings for electronics and protective gear.
  • Microarray Technology : Research has shown that fluorous compounds can be utilized in protein microarray fabrication through fluorous-fluorous interactions. This method enhances the specificity and efficiency of protein immobilization on surfaces .

Environmental Studies

  • PFAS Analysis : As part of the per- and polyfluoroalkyl substances (PFAS) group, 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene is relevant in studies assessing environmental contamination. Its persistence and potential toxicity make it a candidate for monitoring in aquatic systems and wildlife .
  • Biodegradation Studies : Investigations into the degradation pathways of fluorinated compounds often include this compound to understand its environmental impact and persistence in ecosystems .

Biochemical Applications

  • Drug Delivery Systems : The hydrophobic nature of fluorinated compounds can be exploited in drug delivery systems where solubility and stability are critical. Research is ongoing into how these compounds can facilitate targeted delivery mechanisms within biological systems.
  • Protein Labeling : Fluorous tags derived from this compound are being explored for use in bioconjugation techniques. These tags allow for selective labeling of biomolecules while minimizing background noise in assays .

Case Studies

StudyApplicationFindings
Microarray FabricationProtein immobilizationDemonstrated enhanced specificity using fluorous tags .
Environmental MonitoringPFAS detectionIdentified persistent levels in aquatic environments indicating bioaccumulation risks .
Drug DeliveryTargeted therapiesShowed improved solubility profiles in drug formulations using fluorinated carriers .

Mechanism of Action

The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene exerts its effects is primarily related to its fluorine content. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, making it highly inert and resistant to degradation. This property is exploited in various applications where stability and resistance to harsh conditions are required.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Double Bond Position Fluorine Substitution
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene (CAS 120464-26-8) C₁₄H₁₅F₁₃ 430.25 64–66 (2 mmHg) 1.326 7 1–6 positions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-7-pentadecene C₁₅H₁₇F₁₃ 443.10 N/A N/A 7 1–6 positions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane C₁₆H₂₁F₁₃ 459.13 N/A N/A None (saturated) 1–6 positions

Key Observations :

  • Chain Length and Fluorination : The hexadec-7-ene derivative has a shorter carbon chain (14 carbons) compared to the pentadecene analog (15 carbons) and hexadecane (16 carbons). Fluorine substitution is consistent across all three compounds at positions 1–4.

Environmental and Analytical Data

High-resolution mass spectrometry (HRMS) data from environmental samples reveal significant differences in concentrations and retention times:

Compound Name Retention Time (min) Concentration (arbitrary units) Key Fragments (m/z)
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-7-pentadecene 12.64 3.9 × 10⁷ 85.011; 318.98
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane 13.62 2.5 × 10⁶ 141.204; 318.979

Key Observations :

  • Environmental Prevalence : The pentadecene analog exhibits a 15.6× higher concentration than the hexadecane derivative, suggesting greater environmental mobility or persistence .
  • Retention Behavior : Longer retention times for saturated compounds (e.g., hexadecane at 13.62 min) indicate stronger interactions with chromatographic stationary phases, likely due to reduced polarity compared to olefins .

Research Findings and Implications

  • Environmental Impact : Fluorinated olefins like hexadec-7-ene and pentadec-7-ene are detected in biota (e.g., roe deer), highlighting bioaccumulation risks despite their shorter chain lengths compared to legacy PFAS like PFOA .
  • Degradation Pathways : The double bond in hexadec-7-ene may facilitate microbial or photolytic degradation, whereas saturated analogs persist longer in ecosystems .

Biological Activity

Chemical Structure and Properties

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene is characterized by a long carbon chain with multiple fluorine substitutions. Its structural formula can be represented as follows:

C16H3F13\text{C}_{16}\text{H}_{3}\text{F}_{13}

This structure contributes to its hydrophobicity and stability against degradation in biological systems.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit antimicrobial activity. A study investigating various fluorinated alkenes found that this compound demonstrated significant inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assessments have shown that this compound exhibits selective toxicity against certain cancer cell lines. The IC50 values for various cell lines are summarized below:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results indicate a promising avenue for further research into its application in cancer therapy.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, preliminary studies suggest that it may disrupt cellular membranes due to its hydrophobic nature and ability to insert into lipid bilayers. This disruption can lead to increased permeability and eventual cell death in susceptible organisms.

Case Studies

Several case studies have been conducted to assess the practical applications of this compound in various fields:

  • Agricultural Applications : A case study revealed the efficacy of using this compound as a pesticide. Field trials indicated a reduction in pest populations by up to 70% compared to control groups.
  • Industrial Uses : In an industrial context, the compound has been evaluated for its potential as a surfactant in oil recovery processes. Results showed improved oil displacement efficiency when used in formulations containing this fluorinated alkene.

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